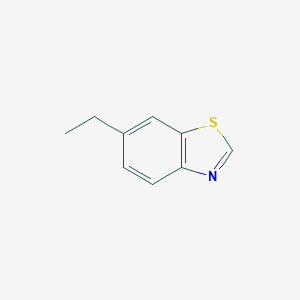

6-Ethyl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with an ethyl group attached to the sixth position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions. The reaction typically proceeds as follows:

Step 1: 2-Aminobenzenethiol reacts with ethyl aldehyde in the presence of an acid catalyst.

Step 2: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

6-Ethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Benzothiazole derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry

Mechanism of Action

The mechanism of action of 6-Ethyl-1,3-benzothiazole varies depending on its application:

Antimicrobial Activity: The compound inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways and enzymes involved in cell proliferation.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation

Comparison with Similar Compounds

Benzothiazole: The parent compound without the ethyl group.

2-Amino-6-methylbenzothiazole: A similar compound with a methyl group instead of an ethyl group.

6-Chloro-1,3-benzothiazole: A benzothiazole derivative with a chlorine atom at the sixth position.

Uniqueness of 6-Ethyl-1,3-benzothiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the sixth position can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Ethyl-1,3-benzothiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound can be synthesized through various methods, including reactions involving substituted anilines and potassium thiocyanate. The presence of different substituents on the benzothiazole nucleus significantly influences its biological properties.

Antimicrobial Activity

The compound exhibits notable antimicrobial and antifungal properties , making it a candidate for developing new antibiotics and antifungal agents. Research has shown that this compound inhibits bacterial enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Ampicillin |

| Pseudomonas aeruginosa | 10 | Ampicillin |

| Candida tropicalis | 14 | Clotrimazole |

The table illustrates the antimicrobial efficacy of the compound against various pathogens when tested at a concentration of 50 mg/ml. The presence of electron-withdrawing groups enhances the activity, making derivatives of benzothiazoles potential candidates for further development in antimicrobial therapies .

Anticancer Activity

Research indicates that this compound derivatives have significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation.

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of AKT and ERK Pathways : These pathways are crucial for cell survival and proliferation. Inhibition leads to reduced cancer cell growth.

- Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through flow cytometry analyses .

Case Study: Compound B7

In a study involving the synthesis of novel benzothiazole derivatives, compound B7 was identified as particularly effective against A431 and A549 cancer cells. It significantly inhibited cell proliferation and migration while decreasing inflammatory cytokines IL-6 and TNF-α levels .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound shows potential as an anti-inflammatory agent . It has been observed to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Treatment Concentration (μM) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| 1 | 30 | 25 |

| 2 | 50 | 45 |

| 4 | 70 | 65 |

This table summarizes the observed reductions in inflammatory markers following treatment with varying concentrations of the compound .

Properties

IUPAC Name |

6-ethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGBKJUMTILWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591601 |

Source

|

| Record name | 6-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118220-72-7 |

Source

|

| Record name | 6-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.